

# An In-Depth Technical Guide to 2-Hydroxypropane-1,3-diyl diacetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydroxypropane-1,3-diyl diacetate

Cat. No.: B052930

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Hydroxypropane-1,3-diyl diacetate**, a diacylglycerol analog, is a versatile chemical compound with significant applications across various scientific and industrial domains. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and its role in experimental workflows, particularly in the context of drug delivery and cellular signaling.

## Chemical Identity: Synonyms and CAS Number

**2-Hydroxypropane-1,3-diyl diacetate** is known by a variety of synonyms in scientific literature and commercial contexts. The unequivocally identified Chemical Abstracts Service (CAS) number is crucial for accurate identification and information retrieval.

| Identifier      | Value                                                                                  |
|-----------------|----------------------------------------------------------------------------------------|
| Systematic Name | 2-Hydroxypropane-1,3-diyl diacetate                                                    |
| CAS Number      | 105-70-4                                                                               |
| Common Synonyms | 1,3-Diacetin, Glyceryl 1,3-diacetate, Glycerol 1,3-diacetate, 1,3-Diacetoxy-2-propanol |

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Hydroxypropane-1,3-diyl diacetate** is essential for its application in research and development. The following table summarizes key quantitative data.

| Property          | Value                                         | Reference |
|-------------------|-----------------------------------------------|-----------|
| Molecular Formula | C <sub>7</sub> H <sub>12</sub> O <sub>5</sub> |           |
| Molecular Weight  | 176.17 g/mol                                  |           |
| Appearance        | Colorless, odorless, viscous liquid           |           |
| Boiling Point     | 259 °C at 760 mmHg                            |           |
| Density           | 1.18 g/cm <sup>3</sup>                        |           |
| Solubility        | Miscible with water and ethanol               |           |

## Experimental Protocols

### Synthesis of 2-Hydroxypropane-1,3-diyl diacetate

The primary method for synthesizing **2-Hydroxypropane-1,3-diyl diacetate** is the esterification of glycerol with acetic acid. The following protocol is a representative laboratory-scale procedure.

#### Materials:

- Glycerol (1.0 mol)
- Acetic acid (2.5 - 3.0 mol)[\[1\]](#)
- Solid acid catalyst (e.g., Amberlyst-15 or Nafion511)[\[2\]](#)
- Water-carrying agent (e.g., cyclohexane or n-propyl acetate)[\[1\]](#)[\[2\]](#)

- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Reaction flask with a Dean-Stark apparatus and condenser
- Distillation apparatus

**Procedure:**

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glycerol, acetic acid, the solid acid catalyst, and the water-carrying agent.[\[1\]](#)[\[2\]](#)
- Heat the reaction mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 8-14 hours.[\[1\]](#)
- Cool the reaction mixture to room temperature and filter to remove the solid catalyst.
- Wash the organic phase with a 5% sodium bicarbonate solution to neutralize any remaining acetic acid, followed by washing with brine.
- Dry the organic phase over anhydrous magnesium sulfate and filter.
- Remove the water-carrying agent and any unreacted starting materials by distillation under reduced pressure to yield crude **2-Hydroxypropane-1,3-diyl diacetate**.[\[2\]](#)
- Further purify the product by fractional distillation under high vacuum.

**Analytical Characterization:** The purity and identity of the synthesized **2-Hydroxypropane-1,3-diyl diacetate** can be confirmed using the following techniques:

- Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ) for structural elucidation.

- Infrared (IR) spectroscopy to identify characteristic functional groups (e.g., hydroxyl and ester carbonyl groups).

## Experimental Workflow: Preparation of Drug-Loaded Solid Lipid Nanoparticles

**2-Hydroxypropane-1,3-diyl diacetate** and related glyceryl esters are valuable excipients in the formulation of drug delivery systems, such as solid lipid nanoparticles (SLNs). The following is a representative workflow for the preparation of drug-loaded SLNs.<sup>[3]</sup>

### Materials:

- Active Pharmaceutical Ingredient (API) (e.g., Paclitaxel)<sup>[3]</sup>
- Solid lipid (e.g., Glyceryl monostearate or a related glyceryl ester like **2-Hydroxypropane-1,3-diyl diacetate**)<sup>[3]</sup>
- Surfactant (e.g., Poloxamer 188)
- Co-surfactant/emulsifier (e.g., Soya-lecithin)<sup>[3]</sup>
- Organic solvent (e.g., Chloroform or Dichloromethane)<sup>[3]</sup>
- Aqueous phase (e.g., distilled water)
- Homogenizer
- Probe sonicator<sup>[3]</sup>

### Procedure:

- Preparation of the Organic Phase: Dissolve the API, solid lipid, and co-surfactant in the organic solvent.<sup>[3]</sup>
- Preparation of the Aqueous Phase: Dissolve the surfactant in distilled water.
- Emulsification: Add the organic phase to the aqueous phase while homogenizing at high speed to form a coarse oil-in-water (O/W) emulsion.<sup>[3]</sup>

- Nanosizing: Subject the coarse emulsion to high-energy ultrasonication using a probe sonicator. This process reduces the droplet size to the nanometer range.[3]
- Solvent Evaporation: Evaporate the organic solvent from the nanoemulsion under reduced pressure. This causes the lipid to precipitate, forming solid lipid nanoparticles with the encapsulated drug.
- Purification and Concentration: The SLN suspension can be purified and concentrated by ultracentrifugation or dialysis to remove excess surfactant and unencapsulated drug.

Characterization of SLNs:

- Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
- Zeta Potential: Measured to assess the surface charge and stability of the nanoparticles.
- Entrapment Efficiency and Drug Loading: Quantified by separating the encapsulated drug from the free drug and analyzing the drug content using a suitable analytical method like HPLC.
- Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
- In Vitro Drug Release: Studied using a dialysis bag method to determine the release profile of the API from the SLNs over time.[3]

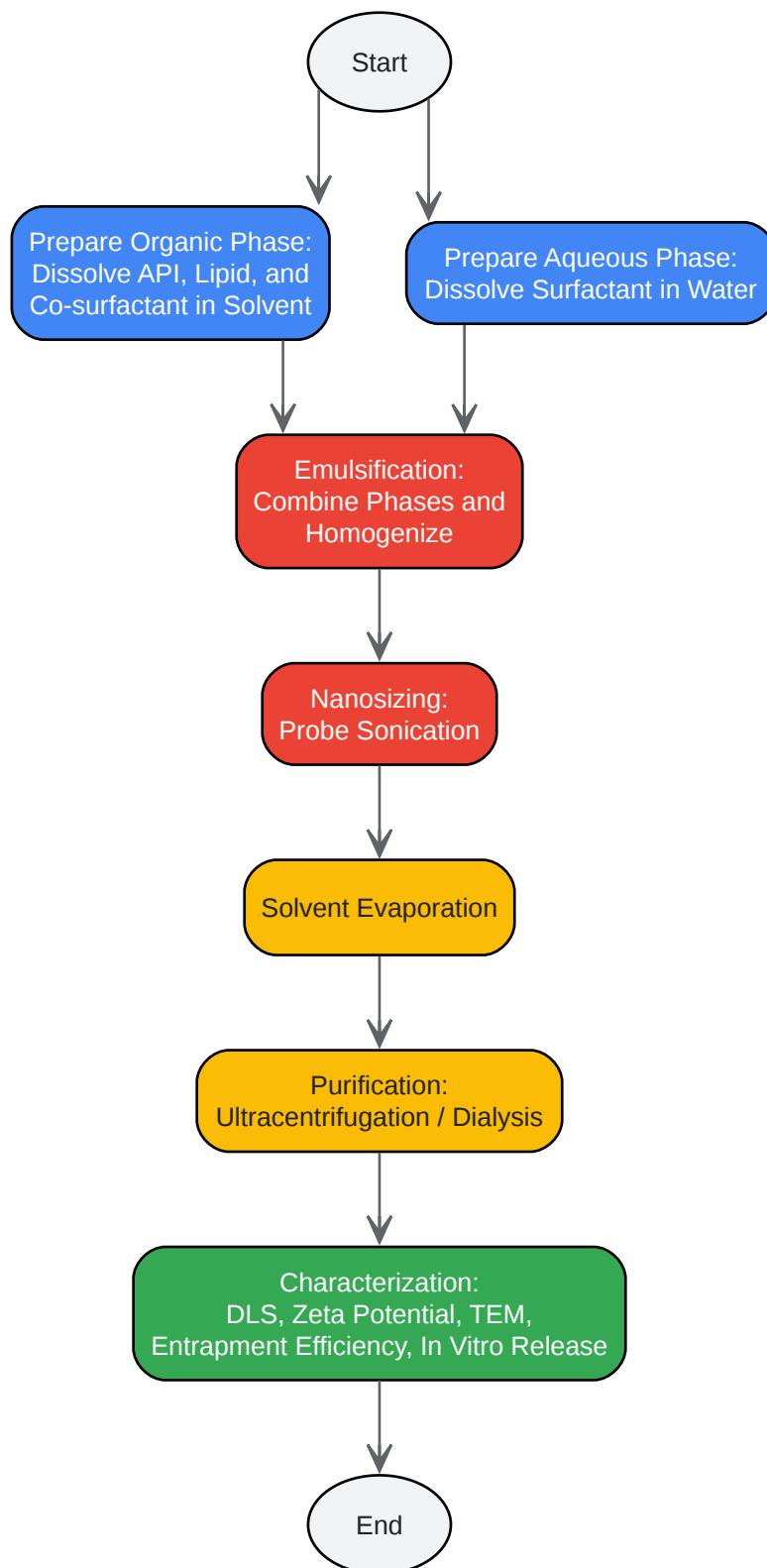
## Signaling Pathways

While **2-Hydroxypropane-1,3-diyl diacetate** may not be a primary signaling molecule itself, as a diacylglycerol (DAG) analog, it can be expected to interact with and modulate signaling pathways that are regulated by endogenous DAG. The most prominent of these is the Protein Kinase C (PKC) signaling pathway.

## Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

Endogenous diacylglycerol is a crucial second messenger that is generated at the cell membrane in response to various extracellular stimuli. It functions to recruit and activate members of the Protein Kinase C (PKC) family of serine/threonine kinases. A compound like **2-Hydroxypropane-1,3-diyl diacetate**, due to its structural similarity to DAG, can mimic this effect.

#### Mechanism of Activation:


- An extracellular signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK).
- This binding activates Phospholipase C (PLC).
- Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) in the plasma membrane, generating two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG).
- IP<sub>3</sub> diffuses into the cytoplasm and binds to IP<sub>3</sub> receptors on the endoplasmic reticulum, causing the release of calcium ions (Ca<sup>2+</sup>) into the cytosol.
- DAG remains in the plasma membrane. The increase in intracellular Ca<sup>2+</sup> concentration causes conventional PKC isoforms to translocate from the cytosol to the plasma membrane.
- At the membrane, PKC binds to DAG, which, along with the binding of Ca<sup>2+</sup> and phosphatidylserine, leads to a conformational change in PKC, activating its kinase domain.
- Activated PKC then phosphorylates a wide range of downstream target proteins, leading to various cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.[4][5][6][7][8][9][10]

#### Logical Relationship Diagram:

[Click to download full resolution via product page](#)

Caption: Diacylglycerol (DAG) Signaling Pathway.

Experimental Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for SLN Preparation.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]
- 2. CN112939772A - Method for preparing glycerol diacetate - Google Patents [patents.google.com]
- 3. japsonline.com [japsonline.com]
- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 2-Hydroxypropane-1,3-diyl diacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b052930#synonyms-and-cas-number-for-2-hydroxypropane-1-3-diyl-diacetate>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)